3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride
Description
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-2-7-6-9-4-3-8(7)12;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKRYMAICRESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2S(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride typically involves multiple steps:
Formation of the Thiopyrano Ring: This step often involves the cyclization of a suitable precursor containing sulfur and oxygen atoms. Common reagents include sulfur-containing compounds and oxidizing agents.
Fusion with Pyridine Ring: The thiopyrano ring is then fused with a pyridine ring through a series of condensation reactions. This step may require catalysts such as Lewis acids to facilitate the reaction.
Oxidation to Form the Dioxide: The resulting compound is oxidized to introduce the dioxide functionality. This can be achieved using oxidizing agents like hydrogen peroxide or peracids.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the thiopyrano ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride, boron trifluoride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its pharmacological properties. Several studies suggest that derivatives of thiopyrano[3,2-c]pyridine exhibit significant biological activities, including:
- Antimicrobial Activity : Research indicates that thiopyrano derivatives possess antimicrobial properties against various pathogens. For instance, a study demonstrated that certain derivatives showed effective inhibition of bacterial growth .
- Anticancer Properties : Some derivatives have been noted for their potential in cancer treatment. They may induce apoptosis in cancer cells through various mechanisms .
- Neurological Effects : The compound's structure suggests potential neuroprotective effects. Studies are ongoing to explore its efficacy in treating neurodegenerative diseases .
Organic Synthesis
Synthetic Pathways
The compound is utilized as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions:
- Cyclization Reactions : The compound can undergo cyclization to form other heterocyclic compounds. This property is valuable in synthesizing pharmaceuticals and agrochemicals .
- Functionalization : The thiopyrano moiety can be functionalized to enhance its reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in synthetic pathways .
Material Science
Applications in Electronics
Recent advancements have explored the use of thiopyrano compounds in material science:
- Organic Electronics : Compounds with similar structures have been used in organic field-effect transistors and light-emitting diodes due to their favorable electronic properties . The octahydrothiopyrano structure may offer similar advantages.
- Photovoltaics : Research is being conducted on incorporating these compounds into organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy could enhance solar cell efficiency .
Case Studies
- Antimicrobial Activity Study
- Neuroprotective Effects Research
- Synthesis of Novel Heterocycles
Mechanism of Action
The mechanism by which 3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The thiopyrano ring can engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclic and Sulfur-Containing Compounds
Key Findings:
Sulfur Oxidation State: The sulfone group in the target compound and 1,4-thiazinane 1,1-dioxide hydrochloride increases polarity and thermal stability compared to non-oxidized analogs like thienopyridines . Sulfones are less nucleophilic than thioethers, reducing reactivity in unwanted side reactions (e.g., during drug synthesis) .
The fusion position ([3,2-c] vs. [4,3-c]) alters steric and electronic properties, affecting solubility and synthetic accessibility .
Salt Form and Solubility: Hydrochloride salts are common across these compounds, improving water solubility for pharmaceutical formulations. However, the sulfone group in the target compound may further enhance solubility compared to oxygen-based pyrano-pyridines .
Synthetic Challenges: Impurities like 4,5,6,7-tetrahydro[3,2-c]thienopyridine hydrochloride highlight the difficulty in isolating sulfur-containing bicyclic compounds during synthesis . Similar challenges may apply to the target compound, necessitating advanced purification techniques (e.g., crystallization, chromatography).
Biological Activity
3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide; hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₈H₁₁N₁O₂S
- Molecular Weight: 185.24 g/mol
- CAS Registry Number: 41678-32-4
The compound features a thiopyrano structure that is crucial for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Potassium Channel Modulation: It has been shown to hyperpolarize cell membranes and open potassium channels, which can lead to muscle relaxation and inhibition of bladder contractions .
- Inhibition of Monoamine Oxidase (MAO): Similar compounds have demonstrated inhibitory effects on MAO A and B isoforms. This inhibition can influence neurotransmitter levels and has implications for treating neurodegenerative diseases .
In Vitro Studies
- Cholinesterase Inhibition: The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary results suggest moderate inhibitory activity against these enzymes, which are vital in neurotransmission.
- Antitumor Activity: Compounds with similar thiopyrano structures have shown promise as antitumor agents by inhibiting cancer cell proliferation in various assays .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | Moderate inhibition observed | |
| Antitumor Activity | Promising results in cell assays | |
| Potassium Channel Opening | Induces muscle relaxation |
Case Studies
-
Study on Smooth Muscle Relaxation:
A study demonstrated that the compound could significantly reduce contractions in smooth muscle tissues by enhancing potassium channel activity. This property is particularly beneficial in conditions like overactive bladder syndrome. -
Neuroprotective Effects:
Another research project focused on the neuroprotective potential of similar thiopyrano derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could mitigate neuronal damage and improve survival rates in cultured neurons .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the thiopyrano core can significantly impact biological activity. For instance:
- Substituents at specific positions on the thiopyrano ring enhance MAO inhibition.
- Variations in the nitrogen-containing side chains can alter the affinity for potassium channels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride, and how can purity be validated?
- Methodological Answer : One-pot multi-step reactions (e.g., cyclization and oxidation) are commonly employed for thiopyrano-pyridine derivatives. For purity validation, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and liquid chromatography (LC) with UV detection to assess impurities. Structural confirmation requires -NMR and -NMR to resolve hydrogen/carbon environments, supplemented by IR spectroscopy for functional group identification .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate data using complementary techniques:
- X-ray crystallography for absolute configuration (e.g., monoclinic crystal systems with space group P2/c, as seen in related thiopyrano-pyridine derivatives) .
- DEPT-135 NMR to distinguish CH, CH, and CH groups .
- Compare experimental HRMS results with theoretical m/z values to confirm molecular formula .
Advanced Research Questions
Q. How should experimental designs account for environmental fate and ecological risks of this compound?
- Methodological Answer : Adopt a compartmentalized approach:
- Abiotic studies : Assess hydrolysis, photolysis, and adsorption in soil/water using OECD guidelines.
- Biotic studies : Evaluate bioaccumulation (e.g., log P calculations) and toxicity across trophic levels (cell cultures to ecosystems) .
- Long-term monitoring : Use split-plot or split-split-plot designs (e.g., randomized blocks with harvest-season subplots) to track degradation products and ecological impacts over time .
Q. What strategies mitigate contradictions between theoretical predictions and experimental results in reactivity studies?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) to predict reaction pathways and compare with observed intermediates.
- Controlled variable testing : Isolate reaction conditions (e.g., temperature, solvent polarity) to identify outliers.
- Meta-analysis : Review structurally analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) to identify trends in substituent effects .
Q. How can researchers integrate this compound into a broader pharmacological or mechanistic framework?
- Methodological Answer :
- Target validation : Link to established theories (e.g., receptor binding assays for thiopyrano derivatives in neurological pathways).
- Mechanistic studies : Use isotopic labeling (e.g., , ) to track metabolic pathways in vitro/in vivo.
- Structure-Activity Relationship (SAR) : Compare with derivatives (e.g., pyrido[1,2-a]pyrimidinones) to identify critical functional groups .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
